Karbutilate

Vue d'ensemble

Description

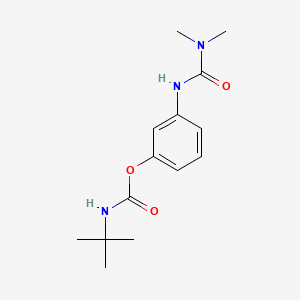

Karbutilate, also known as 3-[(dimethylcarbamoyl)amino]phenyl N-tert-butylcarbamate, is a synthetic carbamate herbicide. It was primarily used to control annual and perennial weeds on non-cropping land. The compound is known for its non-selective action, being absorbed mainly by roots and inhibiting photosynthesis .

Méthodes De Préparation

Karbutilate can be synthesized through the reaction of 3-aminophenyl N-tert-butylcarbamate with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Des Réactions Chimiques

Karbutilate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, especially under acidic or basic conditions, karbutylate can hydrolyze to form 3-aminophenyl N-tert-butylcarbamate and dimethylcarbamic acid.

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, forming different derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Karbutilate is extensively utilized in agriculture for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, thus controlling unwanted vegetation.

Herbicidal Efficacy

Research has shown that this compound effectively reduces the growth of various weed species. A study demonstrated that when applied to oat crops, this compound significantly decreased the dry weight of both oats and associated weed species compared to untreated controls. The addition of a surfactant like Vapor Gard was found to enhance the herbicidal effect by increasing the compound's retention on plant surfaces and its movement into the soil .

| Treatment | Dry Weight (g) | Confidence Interval (g) |

|---|---|---|

| Control | 32.56 | (28.83 - 36.29) |

| This compound | 20.96 | (20.08 - 21.83) |

| This compound + Vapor Gard | 27.53 | (25.82 - 29.24) |

Soil Sterilization

This compound is also employed as a soil sterilant in non-crop areas to prevent the growth of weeds and pests. Its effectiveness is enhanced under conditions of adequate moisture, which facilitates its movement into the root zone .

Environmental Impact Studies

The environmental persistence and movement of this compound have been subjects of various studies, particularly concerning its residues in soil and water systems.

Residue Analysis

A significant study focused on the determination of this compound residues in rangeland soils following application. It found trace amounts of this compound residues at depths up to 45 cm from the point of application, indicating its potential for leaching into groundwater systems .

| Depth (cm) | Residue Concentration (ppm) |

|---|---|

| 0 | 0.5 |

| 15 | 0.3 |

| 30 | 0.1 |

| 45 | Trace |

Mode of Action

Mécanisme D'action

Karbutilate exerts its herbicidal effects primarily by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at synapses, causing continuous nerve impulses, which ultimately result in the death of the plant. The compound is absorbed mainly by the roots and translocated throughout the plant, where it disrupts photosynthesis .

Comparaison Avec Des Composés Similaires

Karbutilate belongs to the class of carbamate herbicides, which includes compounds like carbaryl and aldicarb. Compared to these, karbutylate is unique in its specific molecular structure, which provides distinct herbicidal properties. Similar compounds include:

Carbaryl: Another carbamate pesticide, widely used for its broad-spectrum insecticidal properties.

Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.

Methomyl: A carbamate insecticide with a similar mode of action but different applications

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications, despite its limited current use.

Activité Biologique

Karbutilate, a member of the carbamate family, is primarily utilized as a pesticide. Its biological activity is characterized by its mechanism of action, toxicity profile, environmental behavior, and potential health impacts. This article synthesizes findings from diverse research studies to provide a comprehensive overview of this compound's biological activity.

This compound functions as an acetylcholinesterase inhibitor. This mechanism is common among carbamate pesticides, where the compound binds reversibly to the acetylcholinesterase enzyme, leading to an accumulation of acetylcholine in synaptic clefts. This accumulation can cause overstimulation of the nervous system in both target pests and non-target organisms, including humans.

Toxicity Profile

The toxicity of this compound has been assessed through various studies, revealing significant acute and chronic health risks. The following table summarizes key toxicity metrics:

| Parameter | Value |

|---|---|

| Oral LD50 (mg/kg) | 50 - 200 (moderately hazardous) |

| Dermal LD50 (mg/kg) | 100 - 1,000 |

| Inhalation Toxicity | Potentially hazardous |

| Carcinogenic Potential | Suspected carcinogen |

| Mutagenic Effects | Evidence suggests potential mutagenicity |

These values indicate that while this compound is less toxic than some organophosphates, it still poses risks to human health and the environment, particularly through improper handling or exposure.

Environmental Persistence and Behavior

This compound exhibits moderate persistence in the environment. Its degradation can be influenced by factors such as temperature and pH. The following table outlines its environmental properties:

| Property | Value |

|---|---|

| Water Solubility (mg/L) | 40 at 20 °C |

| Vapor Pressure (mm Hg) | at 25 °C |

| Soil Sorption Coefficient (Koc) | 30 - 570 |

These properties suggest that this compound can leach into groundwater and accumulate in soil, posing risks to non-target species and ecosystems.

Case Studies on Biological Activity

Several case studies have highlighted the effects of this compound in agricultural settings:

- Impact on Non-target Species : A study conducted on the effects of this compound application on pollinators showed a significant decline in bee populations within treated areas, suggesting that even low concentrations can have detrimental effects on beneficial insects .

- Human Health Risks : In a clinical case study involving agricultural workers exposed to this compound, symptoms of cholinergic poisoning were observed, including muscle twitching and respiratory distress. This underscores the importance of protective measures when handling this pesticide .

- Soil Microbial Activity : Research examining the impact of this compound on soil microbial communities revealed a reduction in microbial diversity and activity following application. This could have long-term implications for soil health and fertility .

Research Findings

Recent studies have provided insights into the broader implications of this compound use:

- A comprehensive review highlighted that carbamate pesticides like this compound are increasingly replacing organophosphates due to their shorter environmental half-lives; however, concerns about their potential carcinogenicity remain .

- A study utilizing high-pressure liquid chromatography found that residues of this compound persisted in water and soil samples long after application, raising concerns about contamination .

- Environmental assessments indicated that while this compound is effective against target pests, its use must be carefully managed to mitigate risks to human health and ecological systems .

Propriétés

IUPAC Name |

[3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)16-13(19)20-11-8-6-7-10(9-11)15-12(18)17(4)5/h6-9H,1-5H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNAXTAAAQTBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042084 | |

| Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4849-32-5 | |

| Record name | Karbutilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4849-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karbutilate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karbutilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Karbutilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARBUTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49A0A2590D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.